molecular formula C28H31N5O3 B15180935 1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium lactate CAS No. 83949-98-8

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium lactate

Cat. No.: B15180935
CAS No.: 83949-98-8
M. Wt: 485.6 g/mol
InChI Key: KAZJWVKLTSUTIV-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium lactate is a complex organic compound with a unique structure that includes an indolium core, azo group, and lactate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium lactate typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with a phenylazo compound under acidic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the hydrazono group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and green solvents like ethyl lactate has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium lactate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium lactate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium lactate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active intermediates that interact with biological molecules, leading to various effects. The indolium core may also play a role in binding to specific targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium lactate stands out due to its combination of an indolium core, azo group, and lactate moiety, which confer unique chemical and biological properties.

Properties

CAS No.

83949-98-8

Molecular Formula

C28H31N5O3

Molecular Weight

485.6 g/mol

IUPAC Name

2-hydroxypropanoate;N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline

InChI

InChI=1S/C25H26N5.C3H6O3/c1-25(2)22-12-8-9-13-23(22)29(3)24(25)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19;1-2(4)3(5)6/h5-18H,1-4H3;2,4H,1H3,(H,5,6)/q+1;/p-1

InChI Key

KAZJWVKLTSUTIV-UHFFFAOYSA-M

Isomeric SMILES

CC(C(=O)[O-])O.CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C

Canonical SMILES

CC(C(=O)[O-])O.CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C

Origin of Product

United States

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